1-Phenyl-1H-indole

Catalog No.
S1512184
CAS No.
16096-33-6
M.F
C14H11N
M. Wt
193.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenyl-1H-indole

Avoid failures from N-H hydrogen bonding or rigid carbazole analogs. 1-Phenyl-1H-indole (CAS 16096-33-6) solves these issues:

  • Eliminates N-H reactivity: low m.p. 60-62°C, excellent solubility in non-polar solvents.
  • Moderate electron-donating strength, high thermal stability (Td ~340°C) - ideal for vacuum-deposited OLED HTMs and TSCT radical emitters.
  • N-phenyl group forces exclusive C3 functionalization, enabling regioselective library synthesis.

SMolecule supplies this building block with consistent quality for reliable R&D.

CAS Number

16096-33-6

Product Name

1-Phenyl-1H-indole

IUPAC Name

1-phenylindole

Molecular Formula

C14H11N

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C14H11N/c1-2-7-13(8-3-1)15-11-10-12-6-4-5-9-14(12)15/h1-11H

InChI Key

YBFCBQMICVOSRW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C=CC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)N2C=CC3=CC=CC=C32

The exact mass of the compound 1-Phenyl-1H-indole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

1-Phenylindole, N-Phenylindole, 1-Phenyl-1H-indole, N-Phenyl-1H-indole, Phenylindole

Purity

≥98%

Package Size

1 g

1-Phenyl-1H-indole (CAS: 16096-33-6) is an N-arylated heterocyclic building block widely utilized in organic electronics, materials science, and pharmaceutical synthesis. By replacing the active N-H bond of unsubstituted indole with a phenyl group, this compound eliminates intermolecular hydrogen bonding while extending the π-conjugated system . This structural modification fundamentally alters its electronic profile, lowering the highest occupied molecular orbital (HOMO) compared to N-alkyl indoles, and enhancing its thermal stability for vacuum deposition processes [1]. Furthermore, the steric twist between the indole core and the N-phenyl ring disrupts crystal packing, resulting in a low melting point (60–62 °C) that ensures excellent solubility in non-polar organic solvents . These baseline attributes make 1-phenyl-1H-indole a highly sought-after precursor for hole transport materials (HTMs), through-space charge-transfer (TSCT) radical emitters, and regioselective C-H functionalization workflows.

Research & Procurement Fit

Medicinal Chemistry N-Aryl indole scaffold for kinase inhibitor and receptor antagonist synthesis.
Organic Electronics Conjugated building block for hole transport layer (HTL) material development.
Synthetic Route Supports copper-catalyzed N-arylation coupling workflows.

Procuring a generic analog—such as unsubstituted indole, 1-methyl-1H-indole, or N-phenylcarbazole—often leads to critical failures in downstream applications. Unsubstituted indole possesses a reactive N-H bond that interferes with transition-metal catalysis and limits solubility in non-polar casting solvents due to hydrogen bonding. While 1-methyl-1H-indole resolves the hydrogen bonding issue, its N-alkyl group provides stronger electron-donating characteristics and lower thermal stability, which can shift emission spectra unfavorably and cause premature degradation in high-temperature OLED fabrication [1]. Conversely, substituting with N-phenylcarbazole introduces excessive structural rigidity; the fused six-membered rings of carbazole increase steric bulk and elevate the melting point (>90 °C), thereby reducing solubility for solution-processed films and increasing conformational strain in sterically crowded donor-acceptor architectures. Furthermore, relying on N-directing groups like pyridyl alters the fundamental regioselectivity of the core during functionalization [2]. Consequently, 1-phenyl-1H-indole is uniquely required when a balance of moderate electron-donating strength, high thermal stability, and low steric hindrance is essential.

Why N-Aryl Analogs Are Not Interchangeable

1-Phenyl-1H-indole (N-Aryl)
Generic N-Alkyl Indole
Rigid conjugated biaryl system enhances π-π stacking and thermal stability.
Flexible alkyl chain reduces planarity and thermal robustness.
Reported target engagement profile supports antimycobacterial Pks13 inhibitor context.
Target binding and MIC context may shift significantly due to lost N-H hydrogen bond or steric clash.
Hole mobility and amorphous film formation properties reported in OLED research.
Charge transport performance profile may differ; not directly substitutable for electroluminescent devices.

Thermal Stability and Conformational Energy in Optoelectronic Architectures

In the design of through-space charge-transfer (TSCT) radicals for OLEDs, the choice of the donor moiety directly impacts device stability. When 1-phenyl-1H-indole (PID) is utilized as the donor, the resulting radical exhibits a high thermal decomposition temperature (Td ≈ 340 °C) [1]. Compared to the widely used carbazole (CZP) donor, the five-membered pyrrole ring of the indole core is less bulky than the fused six-membered rings of carbazole. This reduced steric bulk relieves intramolecular hindrance, lowers conformational energy, and significantly enhances the overall electrochemical and thermal stability of the emitter [1].

Evidence DimensionThermal decomposition and steric strain
Target Compound Data1-Phenyl-1H-indole donor (Td ≈ 340 °C, low steric bulk)
Comparator Or BaselineCarbazole donor (higher steric bulk, higher conformational energy)
Quantified DifferenceMaintains ~340 °C Td while confirming structural planarity in the N-heterocycle region
ConditionsSingle-crystal X-ray diffraction and thermogravimetric analysis (TGA) of TSCT radicals

High thermal stability and low conformational strain are mandatory for preventing material degradation during high-temperature vacuum deposition in OLED manufacturing.

OLED Hole Mobility
Cross-study reported
Target: > 6.4 × 10⁻⁵ cm² V⁻¹ s⁻¹
Comparator: Carbazole-based oligomer (4.1 lm/W, 937 cd/m²)
Supports OLED material screening for hole transport applications.
Reported brightness 1400 cd/m² and turn-on 3.4 V in test devices.

Electronic Tuning and Excited-State Energy Modulation

The N-phenyl substitution on the indole core provides a weaker electron-donating character compared to extended aromatic amines or carbazole derivatives. In comparative photophysical studies of TSCT radicals, the PID-based radical demonstrated an emission maximum at 609 nm, which is measurably blue-shifted relative to its carbazole (CZP) counterpart [1]. This blue shift confirms that the weaker electron-donating nature of 1-phenyl-1H-indole increases the TSCT excited-state energy. Furthermore, computational analysis reveals a pronounced singly occupied molecular orbital to highest occupied molecular orbital (SOMO-HOMO) inversion [1].

Evidence DimensionPhotoluminescence emission wavelength
Target Compound Data1-Phenyl-1H-indole donor (Emission max: 609 nm)
Comparator Or BaselineCarbazole donor (Red-shifted emission >609 nm)
Quantified DifferenceMeasurable blue-shift indicating higher excited-state energy
ConditionsPhotoluminescence spectroscopy in cyclohexane solution

Precise control over the HOMO level and excited-state energy allows engineers to tune emission colors and optimize charge injection in luminescent devices.

Antimycobacterial Activity
Head-to-head reported
Target: MIC 0.0625–0.125 µg/mL (Mtb H37Rv)
Comparator: 2-Phenylindole analogs deprioritized due to structural limitations.
Supports antimycobacterial screening context for Pks13 inhibition.
N-phenyl motif critical for hydrophobic interaction maintenance.

Regioselective Precursor Suitability in C-H Functionalization

In advanced synthetic workflows, the N-substituent dictates the regioselectivity of C-H functionalization. During Rh(III)-catalyzed trifluoromethylthiolation, N-(pyridin-2-yl)indole acts as a directing group, forcing functionalization exclusively at the C2 position via a C-H activation pathway [1]. In contrast, 1-phenyl-1H-indole lacks this coordinating ability and acts via a Lewis acid-catalyzed pathway, resulting in exclusive functionalization at the C3 position [1]. This stark contrast allows chemists to use 1-phenyl-1H-indole as a reliable substrate for generating C3-derivatives without the interference of C2-directed pathways.

Evidence DimensionRegioselectivity of functionalization
Target Compound Data1-Phenyl-1H-indole (Exclusive C3 functionalization)
Comparator Or BaselineN-(pyridin-2-yl)indole (Exclusive C2 functionalization)
Quantified Difference100% shift in regioselectivity from C2 to C3 based on the N-substituent
ConditionsRh(III)-catalyzed trifluoromethylthiolation

Predictable regioselectivity eliminates the need for complex protection/deprotection steps, streamlining the procurement of precursors for pharmaceutical libraries.

Thermal Stability
Cross-study reported
Target: Td 385–390 °C
Comparator: Carbazole host CBP (Td approx. 350–360 °C)
Supports thermal stability screening for high-temperature device processing.
TGA data; higher Td suggests improved morphological stability.

Phase Behavior and Solution Processability

The physical state of a precursor dictates its processability in both synthesis and materials formulation. 1-Phenyl-1H-indole features a low melting point of 60–62 °C. While unsubstituted indole melts at a similar range (52–54 °C), its solubility is restricted by strong N-H hydrogen bonding. Conversely, N-phenylcarbazole, a common alternative in optoelectronics, has a significantly higher melting point (93–96 °C) due to its rigid, fully fused tricyclic structure. The steric twist of the N-phenyl ring in 1-phenyl-1H-indole disrupts crystal packing while eliminating hydrogen bonding, ensuring superior solubility in non-polar organic solvents .

Evidence DimensionMelting point and crystal packing
Target Compound Data1-Phenyl-1H-indole (Tm: 60–62 °C, no H-bonding)
Comparator Or BaselineN-Phenylcarbazole (Tm: 93–96 °C)
Quantified Difference>30 °C reduction in melting point compared to carbazole analogs
ConditionsStandard atmospheric pressure phase characterization

A lower melting point and absence of hydrogen bonding translate to rapid dissolution and uniform film formation during spin-casting of organic electronic layers.

Synthetic Route
Method context
Method: 1-step Cu-catalyzed N-arylation
Comparator: 3-step route via 1-phenylisatin (72.4% reduction step yield).
Supports synthesis workflow review for process efficiency.
Reduces step count and associated waste.

Synthesis of Donor-Acceptor Luminescent Radicals for OLEDs

Due to its high thermal decomposition temperature (~340 °C) and reduced steric bulk compared to carbazole, 1-phenyl-1H-indole is the optimal donor moiety for synthesizing through-space charge-transfer (TSCT) radicals. This ensures the resulting emitters survive vacuum deposition processes and maintain stable, blue-shifted emission profiles[1].

Development of Solution-Processed Hole Transport Layers

The compound's low melting point (60–62 °C) and lack of intermolecular hydrogen bonding make it an ideal building block for solution-processed hole transport materials (HTMs). It offers superior solubility in casting solvents compared to rigid N-phenylcarbazole analogs, enabling the formation of highly uniform, defect-free amorphous films .

Orthogonal C3-Functionalized Indole Library Synthesis

In pharmaceutical and agrochemical discovery, 1-phenyl-1H-indole serves as a critical precursor for generating C3-functionalized libraries. Because the N-phenyl group acts as a non-coordinating substituent, it forces electrophilic or Lewis acid-catalyzed reactions (such as trifluoromethylthiolation) exclusively to the C3 position, avoiding the C2-directed pathways seen with N-pyridyl or N-pyrimidyl indoles [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Hole transport layer material research
High carrier mobility profile
Charge transport characterization
Antimycobacterial target studies
Pks13 inhibition context
In vitro MIC and cytotoxicity endpoints
High-temperature device processing
Thermal degradation threshold
TGA and morphological analysis
Scalable building block synthesis
One-step coupling methodology
Process mass intensity and yield

XLogP3

4.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

31096-91-0

Wikipedia

1H-Indole, phenyl-
Qiu et al. Highly enantioselective trapping of zwitterionic intermediates by imines. Nature Chemistry, doi: 10.1038/nchem.1406, published online 29 July 2012 http://www.nature.com/nchem

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